4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid

Catalog No.
S2981515
CAS No.
1354703-50-6
M.F
C7H9IN2O2
M. Wt
280.065
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid

CAS Number

1354703-50-6

Product Name

4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid

IUPAC Name

4-iodo-2-propan-2-ylpyrazole-3-carboxylic acid

Molecular Formula

C7H9IN2O2

Molecular Weight

280.065

InChI

InChI=1S/C7H9IN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12)

InChI Key

LOYFTWJICSUEDW-UHFFFAOYSA-N

SMILES

CC(C)N1C(=C(C=N1)I)C(=O)O

Solubility

not available

Medicinal Chemistry

Overview: Pyrazoles have gained prominence in medicinal chemistry due to their diverse biological activities. Researchers explore their potential as drug candidates, targeting various diseases and disorders.

Application Summary:

    4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid: serves as a scaffold for designing novel drugs.

Experimental Methods: Results:

Coordination Chemistry

Overview: Pyrazoles serve as ligands in coordination complexes. Their ability to coordinate with metal ions makes them valuable in catalysis and materials science.

Application Summary:

    4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid: derivatives can form stable complexes with transition metals.

Experimental Methods:
Results:

4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H9IN2O2C_6H_9IN_2O_2. This compound features a pyrazole ring that is substituted with an iodine atom at the 4-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 5-position. The presence of these substituents contributes to its unique chemical properties and potential biological activities. It is categorized under pyrazole derivatives, which are known for their diverse applications in medicinal chemistry and material science .

There is no current information available on the mechanism of action of 4-IIPC. However, pyrazole derivatives can exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Further research would be needed to determine if 4-IIPC possesses similar activities.

  • Iodine: The presence of iodine suggests potential irritant properties.
  • Carboxylic acid: Carboxylic acids can be corrosive and irritating.
, including:

  • Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, facilitating further chemical transformations.
  • Coupling Reactions: This compound can participate in coupling reactions to form more complex molecules, which are essential in synthetic organic chemistry.

Common reagents used in these reactions include sodium azide or potassium cyanide for nucleophilic substitutions, potassium permanganate or chromium trioxide for oxidation, and lithium aluminum hydride or sodium borohydride for reductions .

The biological activity of 4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid has been a subject of research due to its potential therapeutic applications. Studies suggest that it may modulate enzyme activity and interact with specific receptors, indicating its role as a possible lead compound in drug development. Its mechanism of action typically involves binding to active sites on target proteins, influencing their function and potentially leading to therapeutic effects.

The synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid generally involves the following methods:

  • Cyclization: A common approach includes the reaction of 1-isopropyl-3,5-diketone with hydrazine hydrate to form the pyrazole ring.
  • Iodination: Following cyclization, iodination is performed using iodine or iodine-containing reagents under controlled conditions.
  • Purification: The final product is purified through crystallization or chromatography techniques.

For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield .

4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Material Science: The compound is utilized in developing novel materials with specific electronic or optical properties.
  • Biological Studies: It is employed in research focusing on enzyme inhibitors and receptor modulators, contributing to understanding various biological processes .

Interaction studies involving 4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid have revealed insights into its mechanism of action. These studies often focus on how the compound influences enzyme activity or receptor binding. Such research provides valuable data for understanding its therapeutic potential and guiding further drug development efforts .

Several compounds share structural similarities with 4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

Compound NameSimilarityUnique Features
3-amino-4-pyrazolecarboxylic acid0.85Lacks iodine and isopropyl groups
3-isopropylpyrazole-5-carboxylic acid0.80Lacks amino and iodine groups
4-iodo-1H-pyrazole-5-carboxylic acid0.80Lacks amino and isopropyl groups
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate0.79Contains methyl instead of isopropyl
Ethyl 4-iodo-1H-pyrazole-5-carboxylate0.86Ethyl group instead of isopropyl

The uniqueness of 4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid lies in its combination of both iodine and isopropyl groups, which significantly influence its chemical reactivity and biological activity compared to similar compounds .

XLogP3

1.4

Dates

Last modified: 08-17-2023

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